2-Ethylhexyl methacrylate

Description

The exact mass of the compound 2-Ethylhexyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32647. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylhexyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylhexyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

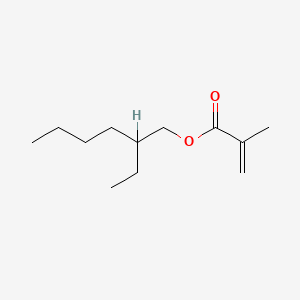

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQMWEYDKDCEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-51-1 | |

| Record name | Poly(2-ethylhexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027293 | |

| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

110 °C @ 14 mm Hg, 113-224 °C | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °C | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9 | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.8 (Air= 1), Relative vapor density (air = 1): 6.8 | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

688-84-6, 25719-51-1 | |

| Record name | Ethylhexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025719511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7XLQ325N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylhexyl Methacrylate (2-EHMA) for Advanced Therapeutic Applications

Foreword: Unveiling the Potential of a Versatile Monomer in Drug Delivery

In the landscape of advanced drug delivery and biomaterial science, the selection of appropriate monomers is a critical determinant of the final formulation's success. Among the vast array of available building blocks, 2-Ethylhexyl Methacrylate (2-EHMA) has emerged as a monomer of significant interest. Its unique combination of hydrophobicity, flexibility, and reactivity makes it a powerful tool in the design of sophisticated polymer-based therapeutic systems. This guide provides an in-depth exploration of the core properties and characteristics of 2-EHMA, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its polymerization behavior, and critically examine its role in the rational design of drug delivery vehicles. The insights provided herein are grounded in established scientific principles and field-proven applications, aiming to empower you to harness the full potential of 2-EHMA in your research and development endeavors.

Section 1: Core Physicochemical and Thermomechanical Properties of 2-EHMA

A thorough understanding of a monomer's intrinsic properties is paramount to predicting its behavior in a polymeric system. 2-EHMA is a monofunctional methacrylate monomer characterized by a methacrylate group that imparts high reactivity and a branched, cyclic hydrophobic 2-ethylhexyl group.[1][2] This distinct molecular architecture is the primary driver of its performance characteristics.

The long, branched alkyl side chain of 2-EHMA is a key contributor to its low glass transition temperature (Tg), which enhances the flexibility of the resulting polymer at physiological temperatures.[3] This flexibility is crucial for applications requiring soft and pliable materials, such as in transdermal patches or flexible coatings for medical devices. Furthermore, the hydrophobic nature of the 2-ethylhexyl group significantly influences the polymer's interaction with aqueous environments and its ability to encapsulate and control the release of hydrophobic drugs.[3][4]

Below is a summary of the key physicochemical and thermomechanical properties of 2-EHMA:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Ester-like | [2] |

| Density | 0.884 g/cm³ at 20°C | [2] |

| Boiling Point | 228 °C (113 °C at 14 mm Hg) | [2] |

| Melting Point | < -50 °C | [2] |

| Flash Point | 97 °C | [2] |

| Glass Transition Temperature (Tg) of Poly(2-EHMA) | -6 °C to -10 °C | [2][5] |

| Refractive Index (n20/D) | 1.438 | [6] |

| Viscosity | 2.4 cP at 25 °C | |

| Water Solubility | 5.922 mg/L at 25 °C (estimated) | |

| log Pow (Octanol-Water Partition Coefficient) | 4.95 at 20 °C |

These properties underscore the utility of 2-EHMA in creating polymers with a balance of hydrophobicity, flexibility, and processability, making it a valuable component in a wide range of biomedical applications.

Section 2: Polymerization of 2-EHMA: From Conventional to Controlled Architectures

2-EHMA readily undergoes free-radical polymerization to form homopolymers and can be copolymerized with a wide range of other monomers to tailor the properties of the final material.[2][6] This versatility allows for the creation of polymers with customized characteristics for specific drug delivery applications.

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing 2-EHMA. This process is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). While straightforward, this method offers limited control over the polymer's molecular weight and architecture, often resulting in a broad molecular weight distribution.

Controlled/Living Radical Polymerization (CRP)

For advanced drug delivery applications where precise control over polymer architecture is crucial, controlled/living radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for the controlled polymerization of methacrylates like 2-EHMA.[4] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[4] This level of control is essential for designing sophisticated drug delivery systems with predictable release kinetics and targeting capabilities.

For instance, the synthesis of amphiphilic block copolymers containing a hydrophobic poly(2-EHMA) block and a hydrophilic block can lead to the formation of self-assembling micelles in aqueous environments, which are excellent candidates for encapsulating and delivering hydrophobic drugs.[4][7]

Caption: Polymerization pathways for 2-Ethylhexyl Methacrylate.

Emulsion and Miniemulsion Polymerization for Nanoparticle Synthesis

Emulsion and miniemulsion polymerization are powerful techniques for producing polymer nanoparticles, which are of great interest for drug delivery applications.[8] These methods involve the polymerization of monomer droplets dispersed in an aqueous phase, stabilized by a surfactant. Miniemulsion polymerization, in particular, offers better control over particle size and composition, making it well-suited for the synthesis of drug-loaded nanoparticles.[8] The use of ultrasound initiation in miniemulsion polymerization of 2-EHMA has been shown to produce latex particles in the size range of 70 to 110 nm.[8]

Section 3: The Role of 2-EHMA in Advanced Drug Delivery Systems

The unique properties of 2-EHMA make it a valuable component in the design of various drug delivery systems. Its primary contribution lies in its ability to modulate the hydrophobicity and flexibility of the polymer matrix, thereby influencing drug loading, release kinetics, and the overall performance of the delivery vehicle.

Enhancing the Encapsulation and Controlled Release of Hydrophobic Drugs

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs. The hydrophobic nature of the 2-ethylhexyl side chain in poly(2-EHMA) creates a favorable environment for the encapsulation of hydrophobic therapeutic agents.[4] By incorporating 2-EHMA into a polymer matrix, the drug loading capacity for these challenging compounds can be significantly enhanced.

Furthermore, the hydrophobicity of 2-EHMA plays a crucial role in controlling the drug release profile. In a hydrophilic polymer matrix, the inclusion of 2-EHMA can retard the release of a hydrophilic drug by creating a more tortuous and less permeable diffusion pathway. Conversely, in a predominantly hydrophobic matrix, the presence of 2-EHMA can facilitate the release of a hydrophobic drug. The precise control over drug release is a cornerstone of advanced drug delivery, enabling sustained therapeutic effects and minimizing side effects.[9]

Biocompatibility and Cytotoxicity Considerations

For any material intended for biomedical applications, biocompatibility is a non-negotiable requirement. While comprehensive cytotoxicity data for pure poly(2-EHMA) is limited, studies on related methacrylate polymers provide valuable insights. For instance, poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely used biocompatible polymer.[10] However, the monomer itself, 2-hydroxyethyl methacrylate (HEMA), has been shown to induce cytotoxicity in macrophages at certain concentrations.[11] Studies on other methacrylate-based dental resins have also demonstrated varying levels of cytotoxicity to human gingival fibroblasts, often linked to the release of unreacted monomers.[12]

It is therefore crucial to conduct thorough in vitro cytotoxicity studies on any new 2-EHMA-based polymer formulation to ensure the absence of leachable cytotoxic components. The biocompatibility of the final polymer is highly dependent on the degree of polymerization and the purification methods employed to remove residual monomers and initiators.

Section 4: Experimental Protocols and Methodologies

To bridge the gap between theory and practice, this section provides a foundational protocol for the synthesis of 2-EHMA-containing nanoparticles via miniemulsion polymerization. This protocol is intended as a starting point and should be optimized based on the specific requirements of the drug and the desired nanoparticle characteristics.

Synthesis of 2-EHMA Nanoparticles via Miniemulsion Polymerization

Objective: To synthesize poly(2-EHMA) nanoparticles with a controlled size distribution for potential drug delivery applications.

Materials:

-

2-Ethylhexyl methacrylate (2-EHMA), inhibitor removed

-

Sodium dodecyl sulfate (SDS), surfactant

-

Potassium persulfate (KPS), initiator

-

Hexadecane, co-stabilizer (costane)

-

Deionized water

Procedure:

-

Preparation of the Oil Phase: In a glass vial, combine 2-EHMA and hexadecane. If encapsulating a hydrophobic drug, dissolve it in this oil phase at the desired concentration.

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve SDS in deionized water to create the continuous phase.

-

Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously using a magnetic stirrer for 30 minutes to form a coarse emulsion.

-

Miniemulsification: Subject the coarse emulsion to high-shear homogenization or ultrasonication to create a stable miniemulsion with nanometer-sized droplets.

-

Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a condenser, nitrogen inlet, and mechanical stirrer. Deoxygenate the system by purging with nitrogen for at least 30 minutes. Heat the reactor to the desired polymerization temperature (typically 70-80°C).

-

Initiation: Dissolve KPS in a small amount of deionized water and add it to the reactor to initiate the polymerization.

-

Reaction: Allow the polymerization to proceed for a predetermined time (e.g., 4-6 hours) under a nitrogen atmosphere with continuous stirring.

-

Purification: Cool the resulting nanoparticle dispersion to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator.

-

Characterization: Characterize the size and morphology of the nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Determine the polymer's molecular weight and distribution using Gel Permeation Chromatography (GPC).

Caption: A schematic workflow for the synthesis of 2-EHMA nanoparticles.

Section 5: Future Perspectives and Conclusion

2-Ethylhexyl methacrylate is a versatile and valuable monomer for the development of advanced therapeutic systems. Its ability to impart hydrophobicity and flexibility to polymers allows for the creation of sophisticated drug delivery vehicles with tailored properties. The advent of controlled polymerization techniques has further expanded the possibilities for designing complex and well-defined polymer architectures based on 2-EHMA.

Future research in this area will likely focus on the development of novel 2-EHMA-based copolymers with enhanced biocompatibility and stimuli-responsive characteristics. The exploration of its use in combination with other functional monomers will undoubtedly lead to the creation of next-generation drug delivery systems with improved efficacy and safety profiles. As our understanding of the intricate interplay between polymer structure and biological function continues to grow, 2-EHMA is poised to remain a key building block in the arsenal of materials scientists and drug development professionals.

References

-

Chang, H. H., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9295.[11]

- Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.

-

Armes, S. P., et al. (2003). Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. Macromolecules, 36(10), 3689-3695.[4]

-

Sağlam, N., et al. (2005). Application of 2-hydroxyethyl methacrylate polymers in controlled release of 5-aminosalicylic acid as a colon-specific drug. Journal of Applied Polymer Science, 98(2), 794-801.[13]

-

Teo, B. M., Prescott, S. W., Grieser, F., & Ashokkumar, M. (2006). Ultrasound initiated miniemulsion polymerization of methacrylate monomers. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4536-4541.[8]

-

GJ Chemical. (2025). High-Quality 2-Ethylhexyl Methacrylate (2-EHMA) Now Available at GJ Chemical. Retrieved from [Link]

-

Smetana, K. Jr., et al. (1995). In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials. Journal of Biomedical Materials Research, 29(11), 1351-1357.[4]

-

Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal, 8(11), 416-427.[14]

-

Wataha, J. C., et al. (2022). Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. Materials, 15(9), 3338.[12]

-

Ermis, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. GU J Sci, 35(4), 1318-1331.[15]

-

Park, K. (n.d.). Mechanisms of Controlled Release. Retrieved from [Link][16]

-

Naka, K., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. Dental Materials Journal, 31(2), 297-305.[10]

-

Wikipedia. (n.d.). Mayo–Lewis equation. Retrieved from [Link][17]

-

Rodriguez-Perez, L., et al. (2023). In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations. Journal of Biomedical Materials Research Part A, 111(10), 1675-1688.[18]

-

Singh, M., & Kumar, P. (2016). Nanoparticles for Drug Delivery: A Review. Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 4(4), 1-10.[19]

-

Al-Hajaj, N., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(4), 743.[20]

-

Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(3), 13-20.[21]

-

Keller, R. (1980). Macrophage-mediated natural cytotoxicity against various target cells in vitro. II. Macrophages from rats of different ages. British Journal of Cancer, 42(3), 495-501.[22]

-

Tatavarti, A. S., & Hoag, S. W. (2004). Influence of methacrylic and acrylic acid polymers on the release performance of weakly basic drugs from sustained release hydrophilic matrices. Journal of Pharmaceutical Sciences, 93(9), 2345-2356.[9]

Sources

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. jamorin.com [jamorin.com]

- 3. researchgate.net [researchgate.net]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. In vitro evaluation of long-term cytotoxic response of injection-molded polyamide and polymethyle metacrylate denture base materials on primary fibroblast cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Ethylhexyl methacrylate | 688-84-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Influence of methacrylic and acrylic acid polymers on the release performance of weakly basic drugs from sustained release hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scielo.br [scielo.br]

- 17. Continuous generation of cross-linked polymer nanoparticles employing an ultrasonic microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

- 20. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpras.com [ijpras.com]

- 22. Macrophage-mediated natural cytotoxicity against various target cells in vitro. II. Macrophages from rats of different ages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Copolymerization Reactivity Ratios of 2-Ethylhexyl Methacrylate (2-EHMA)

This guide provides a comprehensive technical overview of the copolymerization behavior of 2-ethylhexyl methacrylate (2-EHMA), a versatile monomer widely used in the synthesis of polymers for adhesives, coatings, and specialty materials.[1] Intended for researchers, scientists, and professionals in polymer chemistry and drug development, this document delves into the fundamental principles of copolymerization, the significance of monomer reactivity ratios, and the practical methodologies for their determination.

The Theoretical Framework of Copolymerization

Copolymerization is a powerful technique that allows for the tailoring of polymer properties by combining two or more different monomers into a single polymer chain. The resulting copolymer's microstructure—be it random, alternating, block, or graft—is dictated by the relative reactivities of the comonomers, a concept quantitatively described by monomer reactivity ratios.

The Mayo-Lewis Equation: A Cornerstone of Copolymerization Kinetics

The foundational model for predicting copolymer composition is the Mayo-Lewis equation, developed by Frank R. Mayo and Frederick M. Lewis in 1944.[2][3] This equation provides the instantaneous mole fraction of each monomer being incorporated into the copolymer chain (d[M₁]/d[M₂]) as a function of the monomer concentrations in the feed ([M₁] and [M₂]) and their respective reactivity ratios (r₁ and r₂).

The equation is expressed as:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂]) [2]

Here, the reactivity ratios, r₁ and r₂, are defined as the ratio of the rate constant for a propagating chain ending in a given monomer to add the same monomer (homopropagation) to the rate constant for it to add the other monomer (crosspropagation).[3]

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

where:

-

k₁₁ is the rate constant for the reaction of a polymer radical ending in monomer 1 with monomer 1.

-

k₁₂ is the rate constant for the reaction of a polymer radical ending in monomer 1 with monomer 2.

-

k₂₂ is the rate constant for the reaction of a polymer radical ending in monomer 2 with monomer 2.

-

k₂₁ is the rate constant for the reaction of a polymer radical ending in monomer 2 with monomer 1.

The values of r₁ and r₂ provide profound insight into the copolymerization behavior:

-

r₁ > 1 : The propagating chain ending in monomer 1 preferentially adds another monomer 1.

-

r₁ < 1 : The propagating chain ending in monomer 1 preferentially adds monomer 2.

-

r₁ = 1 : The propagating chain ending in monomer 1 shows no preference.

-

r₁ = 0 : The propagating chain ending in monomer 1 can only add monomer 2.

The product of the reactivity ratios, r₁r₂ , is a critical indicator of the overall copolymer structure:

-

r₁r₂ = 1 : Ideal copolymerization, leading to a random distribution of monomers in the chain. The copolymer composition is solely dependent on the feed composition and the relative reactivities of the monomers.

-

r₁r₂ < 1 : Tendency towards alternation. If both r₁ and r₂ are less than 1, the system may exhibit an azeotropic point where the copolymer and feed compositions are identical.[3]

-

r₁r₂ > 1 : Tendency towards block copolymer formation. Both propagating radicals prefer to add their own monomer.

-

r₁r₂ = 0 : Perfectly alternating copolymerization, where the monomers add in a regular alternating sequence.[3]

Figure 1: Propagation reactions in a binary copolymerization system.

The Alfrey-Price Q-e Scheme: A Semi-Empirical Predictive Tool

While the Mayo-Lewis equation is fundamental for describing a specific monomer pair, the Alfrey-Price Q-e scheme offers a semi-empirical method to predict reactivity ratios for monomer pairs that have not been experimentally determined.[4][5][6] This model assigns two intrinsic parameters to each monomer:

-

Q : Represents the general reactivity of the monomer, which is influenced by resonance stabilization of the corresponding radical.[4]

-

e : Represents the polarity of the monomer, indicating its electron-donating or electron-withdrawing nature.[4]

The reactivity ratios can then be estimated using the following equations:

r₁ = (Q₁/Q₂) * exp[-e₁(e₁ - e₂)] [4] r₂ = (Q₂/Q₁) * exp[-e₂(e₂ - e₁)] [4]

Styrene is typically used as the reference monomer with defined values of Q = 1.0 and e = -0.8.[7] A larger difference in the 'e' values of the two monomers often leads to a greater tendency for alternation in the copolymer.

Copolymerization Behavior of 2-Ethylhexyl Methacrylate (2-EHMA)

2-EHMA is a valuable monomer due to the properties it imparts to polymers, including flexibility, hydrophobicity, and good weatherability.[1][8] Understanding its reactivity ratios with other common monomers is crucial for designing copolymers with desired performance characteristics.

Experimentally Determined Reactivity Ratios of 2-EHMA

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of 2-ethylhexyl acrylate (2-EHA), a close structural analog of 2-EHMA, with various comonomers. It is important to note that while 2-EHA and 2-EHMA are structurally similar, their reactivity ratios will not be identical. Data for 2-EHMA is included where available.

| Monomer 1 (M₁) | Monomer 2 (M₂) * | r₁ | r₂ | r₁r₂ | Experimental Conditions | Reference |

| 2-EHA | Styrene (STY) | 0.292 | 0.979 | 0.286 | Bulk copolymerization, Error-in-Variables-Model (EVM) | [9][10] |

| 2-EHA | n-Butyl Acrylate (BA) | 1.621 | 0.994 | 1.611 | Bulk, 60°C | [11][12] |

| 2-EHA | Methyl Methacrylate (MMA) | 0.315 | 1.496 | 0.471 | Bulk, 60°C | [11][12] |

| Styrene (STY) | 2-EHA | 0.10 | 0.175 | 0.0175 | Bulk, AIBN initiator, in the presence of ZnCl₂ | [13] |

Note: Data for 2-ethylhexyl acrylate (2-EHA) is presented as a proxy due to the limited availability of published data for 2-ethylhexyl methacrylate (2-EHMA).

Analysis of the Data:

-

2-EHA with Styrene: The product of the reactivity ratios (r₁r₂ = 0.286) is less than 1, indicating a tendency towards random or alternating copolymerization. The individual reactivity ratios suggest that a growing polymer chain ending in a 2-EHA radical prefers to add a styrene monomer (r₁ < 1), while a chain ending in a styrene radical has a slight preference for adding another styrene monomer (r₂ ≈ 1).

-

2-EHA with n-Butyl Acrylate: The product of the reactivity ratios (r₁r₂ = 1.611) is greater than 1, suggesting a tendency towards blockiness. The individual values indicate that a growing chain ending in a 2-EHA radical prefers to add another 2-EHA monomer (r₁ > 1), while a chain ending in a butyl acrylate radical shows little preference (r₂ ≈ 1).

-

2-EHA with Methyl Methacrylate: The product of the reactivity ratios (r₁r₂ = 0.471) is less than 1, indicating a random copolymerization. A growing chain ending in a 2-EHA radical prefers to add an MMA monomer (r₁ < 1), and a chain ending in an MMA radical prefers to add another MMA monomer (r₂ > 1).

-

Styrene with 2-EHA (in the presence of ZnCl₂): The very low product of the reactivity ratios (r₁r₂ = 0.0175) suggests a strong tendency towards alternation. This is likely influenced by the presence of the Lewis acid (ZnCl₂), which can complex with the carbonyl group of the acrylate monomer and alter its reactivity.

Reactivity Ratios of 2-EHMA with Other Methacrylates

Research on the copolymerization of various butyl acrylates with methacrylates indicates a general trend where the reactivity ratios for methacrylates (r₁) are greater than 1, and for acrylates (r₂) are less than 1.[14] This suggests that in the copolymerization of 2-EHMA with other acrylates, the 2-EHMA radical would preferentially add another 2-EHMA monomer.

Challenges in Finding Data for 2-EHMA with Acrylic Acid

Despite a thorough literature search, specific experimental data for the reactivity ratios of 2-EHMA with acrylic acid could not be found. This represents a knowledge gap in the field and an opportunity for further research. The determination of these reactivity ratios would be highly valuable for the development of functional polymers with controlled hydrophilicity and acidity.

Experimental Determination of Monomer Reactivity Ratios: A Practical Guide

The accurate experimental determination of monomer reactivity ratios is crucial for validating theoretical models and for the precise control of copolymer synthesis. The following protocol outlines a modern approach using in-situ ¹H NMR spectroscopy, which allows for the continuous monitoring of monomer consumption and provides high-quality data for analysis.[15][16][17]

Experimental Workflow

Sources

- 1. 2-Ethylhexyl Methacrylate (2-EHMA) [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. quemix.com [quemix.com]

- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. jamorin.com [jamorin.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity ratio determination of styrene and 2-ethylhexyl acrylate by least squares methods | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Chemical structure and properties of 2-EHMA

An In-Depth Technical Guide to 2-Ethylhexyl Methacrylate (2-EHMA): From Chemical Structure to Advanced Applications

Introduction

2-Ethylhexyl methacrylate (2-EHMA) is a prominent monofunctional monomer belonging to the methacrylate ester family.[1][2] Characterized by a methacrylate group that imparts high reactivity and a branched, hydrophobic 2-ethylhexyl group, 2-EHMA serves as a crucial building block in the synthesis of a wide array of polymers.[2][3] Its unique chemical structure bestows valuable properties upon the resulting polymers, including hydrophobicity, flexibility, chemical resistance, and weatherability.[2][3] These characteristics have led to its widespread use in industrial applications such as coating resins, adhesives, and plastic improvers.[1][4] For researchers and scientists in drug development, the distinct physicochemical properties of 2-EHMA and its polymers offer intriguing possibilities for creating novel drug delivery systems and biocompatible materials. This guide provides a comprehensive technical overview of 2-EHMA, from its core chemical and physical properties to its polymerization behavior and potential in specialized fields.

Chemical Structure and Identification

The chemical identity of 2-EHMA is defined by its specific arrangement of atoms and functional groups. Its IUPAC name is 2-ethylhexyl 2-methylprop-2-enoate.[5][6][7] The molecule consists of a methacrylate functional group attached to a 2-ethylhexyl ester group. This branched alkyl chain is a key feature that influences the properties of polymers derived from this monomer.

Key identifiers for 2-EHMA include:

-

InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N[6]

Caption: Chemical structure of 2-Ethylhexyl methacrylate (2-EHMA).

Synthesis of 2-Ethylhexyl Methacrylate

The primary industrial route for synthesizing 2-EHMA is through the esterification of methacrylic acid with 2-ethylhexanol.[9] This reaction is typically catalyzed by an acid, such as sulfuric acid or an ion-exchange resin.[9] The choice of an acidic catalyst is crucial as it protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The continuous removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester product, maximizing the yield.

Caption: Generalized workflow for the synthesis of 2-EHMA.

Physicochemical Properties of 2-EHMA Monomer

The physical and chemical properties of the 2-EHMA monomer are fundamental to its handling, polymerization, and the performance of the resulting polymers. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [3][5] |

| Odor | Ester-like | [1][3] |

| Molecular Weight | 198.30 g/mol | [3][6] |

| Density | 0.884 g/cm³ at 20°C | [3] |

| 0.885 g/mL at 25°C | [1] | |

| Boiling Point | 120°C at 18 mmHg | [5] |

| 228°C at 760 mmHg | [3] | |

| Melting Point | -50°C | [1][5] |

| Flash Point | 92°C | [5][6] |

| Refractive Index | 1.438 at 20°C | |

| 1.436 - 1.439 at 20°C | [7] | |

| Viscosity | 2.4 cP at 25°C | [5] |

| Vapor Density | 6.9 (vs. air) | [5] |

| Vapor Pressure | 0.065 mbar at 20°C | [3] |

| Water Solubility | 5.922 mg/L at 25°C (estimated) | [5] |

| Hardly soluble in water | [10] | |

| LogP (Octanol/Water Partition Coefficient) | 4.54 | [6] |

Polymerization of 2-EHMA

2-EHMA readily undergoes polymerization to form homopolymers, poly(2-ethylhexyl methacrylate) or P(2-EHMA), and can be copolymerized with a wide range of other monomers.[1][2][3] This versatility allows for the tailoring of polymer properties for specific applications. The polymerization can be initiated through various mechanisms, most commonly free-radical polymerization.

Free-Radical Polymerization: This is a common method for polymerizing 2-EHMA, often initiated by thermal or photochemical decomposition of an initiator to generate free radicals. The process involves initiation, propagation, and termination steps.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the polymerization of 2-EHMA.[11] ATRP allows for better control over the polymer's molecular weight, architecture, and polydispersity. For instance, the emulsion ATRP of 2-EHMA has been carried out using an ethyl 2-bromoisobutyrate (EBiB) initiator and a copper bromide (CuBr)/4,4′-dinonyl-2,2′-bipyridyl (dNbpy) catalyst system.[11]

Caption: Schematic of the free-radical polymerization of 2-EHMA.

Properties of Poly(2-ethylhexyl methacrylate) - P(2-EHMA):

The homopolymer of 2-EHMA has a notably low glass transition temperature (Tg). Literature values for the Tg of P(2-EHMA) are around -10°C. However, some studies using Differential Scanning Calorimetry (DSC) have reported a Tg around 60°C, which may be influenced by the specific sample's molecular weight and thermal history.[12] The low Tg contributes to the flexibility and elastomeric nature of materials containing this polymer at room temperature. The branched, bulky 2-ethylhexyl side chain increases the free volume between polymer chains, lowering the Tg and imparting a high degree of hydrophobicity.

Relevance and Potential in Drug Development

While 2-hydroxyethyl methacrylate (HEMA) is more traditionally associated with biomedical applications due to its hydrophilicity, the unique properties of 2-EHMA present distinct advantages for specific drug delivery strategies.[13][14][15]

Hydrophobic Drug Formulations: The pronounced hydrophobicity of P(2-EHMA) (LogP of monomer is 4.54) makes it an excellent candidate for creating matrices for the sustained release of hydrophobic drugs.[6] By encapsulating a poorly water-soluble drug within a P(2-EHMA)-based polymer, its dissolution can be controlled, potentially improving bioavailability and enabling prolonged therapeutic action.

Flexible and Conformable Systems: The low glass transition temperature of P(2-EHMA) results in a soft and flexible polymer at physiological temperatures. This property is highly desirable for applications requiring conformal contact with tissues, such as transdermal patches, flexible implants, or soft tissue coatings. The flexibility can minimize mechanical irritation and improve patient comfort.

Copolymerization for Tunable Properties: The true potential of 2-EHMA in drug delivery is likely to be realized through copolymerization. By combining 2-EHMA with hydrophilic monomers (like HEMA or acrylic acid) or pH-responsive monomers (like 2-(diethylamino)ethyl methacrylate), it is possible to create amphiphilic or stimuli-responsive materials.[16] Such copolymers could self-assemble into nanoparticles or micelles for targeted drug delivery, or form hydrogels with tailored swelling and drug release kinetics.

Biocompatibility and Toxicity: The biocompatibility of any material intended for drug delivery is paramount. While methacrylates are widely used in medical devices, residual monomers can leach out and potentially cause cytotoxicity.[17][18] The toxicity of 2-EHMA is noted to be weakly irritable to the skin and mucosa.[10] For any in-vivo application, comprehensive biocompatibility and toxicity studies of the final, purified polymer formulation are essential. The focus would be on minimizing residual monomer content and understanding the biological response to the polymer itself.

Characterization Techniques

A suite of analytical techniques is employed to ensure the purity of the 2-EHMA monomer and to characterize the structure and properties of its polymers.

-

Gas Chromatography (GC): Used to determine the purity of the 2-EHMA monomer.[7][19]

-

Infrared Spectroscopy (IR): To confirm the chemical structure by identifying characteristic functional groups in both the monomer and the polymer.[7][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the monomer and the resulting polymer, including tacticity.[20]

-

Differential Scanning Calorimetry (DSC): Used to determine thermal transitions, such as the glass transition temperature (Tg), of P(2-EHMA) and its copolymers.[12]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.[12]

Safety and Handling

2-EHMA is a stable liquid but can polymerize when exposed to heat or light.[1][5] To prevent spontaneous polymerization, it is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ).[19]

-

Storage: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][8] The presence of oxygen is required for the stabilizer to function effectively, so it should be stored under air, not inert gases.[3][19]

-

Incompatibilities: Incompatible with strong acids, strong oxidizing agents, and strong bases.[1][2][5]

-

Hazards: May cause skin irritation and allergic reactions. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life. Appropriate personal protective equipment should be worn when handling.

Conclusion

2-Ethylhexyl methacrylate is a versatile monomer with a unique combination of properties stemming from its reactive methacrylate group and its bulky, hydrophobic side chain. While well-established in industrial applications, its potential in the more specialized field of drug development is an area of growing interest. The ability to polymerize 2-EHMA into soft, flexible, and hydrophobic materials, and to copolymerize it to create materials with tunable properties, opens up avenues for advanced drug delivery systems, particularly for hydrophobic drugs and applications requiring mechanical compliance. As with any biomaterial, thorough investigation into the biocompatibility and degradation characteristics of specific P(2-EHMA)-based formulations is a critical step for translating its potential into clinical reality.

References

-

Hu, Y. (2024, November 6). Exploring the Synthesis and Applications of 2-Ethylhexyl Methacrylate (CAS 688-84-6). Medium. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylhexyl methacrylate. PubChem. Retrieved from [Link]

-

Polymer Chemistry Innovations. (2018, April 16). Poly(2-ethylhexyl methacrylate) Thermal Characterization Report. [Link]

-

Eslami, H., & Shokrolahi, F. (2006). Emulsion atom transfer radical polymerization of 2-ethylhexyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4544-4553. [Link]

-

Morisbak, E., Ansteinsson, V., & Samuelsen, J. T. (2014). Cell toxicity of 2-hydroxyethyl methacrylate (HEMA): The role of oxidative stress. Toxicology in Vitro, 28(5), 950-957. [Link]

-

Ataman Kimya. (n.d.). EHMA (2-ETHYL HEXYL METHACRYLATE). Retrieved from [Link]

-

DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Haloi, D. J., De, P., & Mandal, B. (2011). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and free radical polymerization. Journal of Chemical Sciences, 123(6), 791-797. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Aminoethyl Methacrylate Hydrochloride: Properties, Applications, and Chemical Synthesis Insights. Retrieved from [Link]

-

Wang, J. S., Jerome, R., Bayard, P., & Teyssie, P. (1993). Anionic Polymerization of Acrylic Monomers. 21. Anionic Sequential Polymerization of 2-Ethylhexyl Acrylate and Methyl Methacrylate. Macromolecules, 26(22), 5984-5990. [Link]

-

Emco Dyestuff. (n.d.). 2 Ethylhexyl methacrylate. Retrieved from [Link]

-

Khemici, S., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3934. [Link]

-

Ansteinsson, V., et al. (2011). Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 722(2), 146-152. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl methacrylate (CAS 688-84-6). Retrieved from [Link]

-

Zapata-Gonzalez, I., et al. (2017). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 9(12), 675. [Link]

-

Chang, H. H., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9323. [Link]

-

Arpadis. (n.d.). EHMA | 2-Ethylhexyl Methacrylate. Retrieved from [Link]

-

E Plus Chemical Co.,Ltd. (n.d.). 2-Ethylhexyl Acrylate Production Process. Retrieved from [Link]

-

Indian Journal of Advances in Chemical Science. (2016). Synthesis and Characteristics of 2-Ethylhexylacrylate Acrylonitrile Methacrylic Acid and Vinyl Acetate Emulsions for Water. Indian Journal of Advances in Chemical Science, 4(4), 438-444. [Link]

-

Synthomer. (2024, September 3). Technical Data Sheet: 2-ETHYLHEXYL ACRYLATE. [Link]

-

ResearchGate. (2012). (PDF) Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 5(18), 5347-5356. [Link]

-

Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science & Nano Technology: An Indian Journal, 8(11), 416-427. [Link]

-

PubMed. (2002). Evaluation of biocompatibility of the copolymer of 2-hydroxyethyl methacrylate with 2-(methylsulfanyl)ethyl methacrylate. Journal of Materials Science: Materials in Medicine, 13(1), 107-111. [Link]

-

Arizona State University. (2005). Synthesis and characterization of poly(2-ethylhexyl methacrylate) copolymers containing pendant, self-complementary multiple-hydrogen-bonding sites. Retrieved from [Link]

-

Arizona Board of Regents. (2005). Synthesis and characterization of poly(2-ethylhexyl methacrylate) copolymers containing pendant, self-complementary multiple-hydrogen-bonding sites. Journal of Polymer Science, Part A: Polymer Chemistry, 43(19), 4618-4631. [Link]

-

Chen, Q., et al. (2016). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 11, 4063-4075. [Link]

-

ResearchGate. (2005). Synthesis and characterization of poly(2‐ethylhexyl methacrylate) copolymers containing pendant, self‐complementary multiple‐hydrogen‐bonding sites | Request PDF. Retrieved from [Link]

-

GJ Chemical. (2023, August 11). High-Quality 2-Ethylhexyl Methacrylate (2-EHMA) Now Available at GJ Chemical. [Link]

Sources

- 1. 2-Ethylhexyl methacrylate | 688-84-6 [chemicalbook.com]

- 2. EHMA | 2-Ethylhexyl Methacrylate | Suppliers & Distributors | Arpadis | [arpadis.com]

- 3. jamorin.com [jamorin.com]

- 4. High-Quality 2-Ethylhexyl Methacrylate (2-EHMA) Now Available at GJ Chemical [gjchemical.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Ethylhexyl methacrylate | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethylhexyl methacrylate, 99%, stabilized 5 L | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Ethylhexyl methacrylate EHMA [anxinchem.com.cn]

- 9. nbinno.com [nbinno.com]

- 10. 2-Ethylhexyl methacrylate (2-EHMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. polychemistry.com [polychemistry.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tsijournals.com [tsijournals.com]

- 16. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicals.basf.com [chemicals.basf.com]

- 20. researchgate.net [researchgate.net]

Navigating the Terrain of 2-Ethylhexyl Methacrylate: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl methacrylate (2-EHMA) is a monofunctional methacrylate ester utilized in the synthesis of polymers for a diverse range of applications, including high-performance coatings, adhesives, and textile finishes.[1][2] Its utility stems from the flexibility, hydrophobicity, and weather resistance it imparts to copolymers.[1] However, the very reactivity that makes 2-EHMA a valuable monomer also necessitates a thorough understanding and rigorous implementation of health and safety protocols. This guide provides an in-depth examination of the health and safety considerations for 2-Ethylhexyl methacrylate, offering field-proven insights and detailed methodologies to ensure its safe handling in a research and development setting.

Toxicological Profile: Understanding the Intrinsic Hazards

A comprehensive grasp of the toxicological properties of 2-EHMA is foundational to a robust safety culture. The primary health concerns associated with this compound are skin and respiratory irritation, and allergic skin sensitization.[3][4]

Acute and Chronic Health Effects

2-Ethylhexyl methacrylate is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[5] Prolonged or repeated contact may lead to the development of an allergic skin reaction, a phenomenon known as contact dermatitis.[3][6] While acute oral toxicity is considered low, inhalation of vapors or mists can irritate the respiratory tract.[7][8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

It is anticipated that 2-EHMA can be absorbed through inhalation and dermal contact.[9] Once absorbed, it is likely metabolized via carboxylesterase-catalyzed hydrolysis into methacrylic acid and 2-ethylhexanol.[10][11] These metabolites can then enter standard metabolic pathways.[12] For the related compound, 2-ethylhexyl acrylate, studies in rats have shown it is rapidly metabolized and excreted, with a portion exhaled as carbon dioxide and another portion eliminated as thioethers in the urine.[13] The distribution of 2-ethylhexyl acrylate in rats following intravenous administration was highest in the kidneys and liver.[13]

Sensitization and Irritation Potential

The skin sensitization potential of methacrylates is a significant concern. These compounds are recognized as haptens, which can elicit an immune response upon binding to skin proteins. Allergic contact dermatitis has been reported in individuals exposed to various methacrylates.[14] Studies on lower alkyl methacrylate esters, including 2-EHMA, have concluded that they are contact allergens, albeit with a generally weak sensitizing potency.[11]

Quantitative data from a Local Lymph Node Assay (LLNA) on the related compound, 2-ethylhexyl acrylate, categorized it as a weak to moderate sensitizer.[15]

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no definitive consensus on the carcinogenicity of 2-EHMA. The International Agency for Research on Cancer (IARC) has not specifically evaluated 2-Ethylhexyl methacrylate. However, the related compound, 2-ethylhexyl acrylate, was classified by IARC in 1994 as a Group 3 agent, "not classifiable as to its carcinogenicity to humans."[5] More recently, some expert panels have debated this, with some suggesting a classification of "possibly carcinogenic to humans" (Group 2B) for lower acrylates, while others maintain that any tumors observed in animal studies are secondary to chronic irritation and not indicative of a genotoxic mechanism.[2][12]

In terms of genotoxicity, studies on various methacrylate monomers suggest they can induce oxidative stress, which may lead to DNA damage.[9] However, the overall evidence for the genotoxicity of 2-ethylhexyl acrylate in experimental systems is considered very limited.[13]

| Toxicological Endpoint | Result/Classification | Reference |

| Acute Oral Toxicity (Rat LD50) | > 2,000 mg/kg | [8] |

| Skin Irritation | Causes skin irritation | [5] |

| Eye Irritation | Causes serious eye irritation | [5] |

| Respiratory Irritation | May cause respiratory irritation | [5] |

| Skin Sensitization | May cause an allergic skin reaction (Weak sensitizer) | [3][11] |

| Carcinogenicity (related compound 2-ethylhexyl acrylate) | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [5] |

| Mutagenicity/Genotoxicity | Limited evidence; can induce oxidative stress | [9][13] |

The Hazard of Uncontrolled Polymerization

One of the most significant safety risks associated with 2-EHMA is its potential for uncontrolled and rapid polymerization. This exothermic reaction can generate substantial heat and pressure, potentially leading to a dangerous runaway reaction and even an explosion in a sealed container.[18]

Polymerization can be initiated by:

-

Heat: Elevated temperatures significantly increase the rate of polymerization.[8]

-

Light: UV radiation can trigger polymerization.[2]

-

Contamination: Contact with incompatible materials, such as strong acids, bases, and oxidizing agents, can act as initiators.[8]

To mitigate this risk, 2-EHMA is supplied with an inhibitor, typically hydroquinone monomethyl ether (MEHQ).[8] The effectiveness of MEHQ is dependent on the presence of dissolved oxygen.[19] Therefore, it is crucial to store 2-EHMA under an air atmosphere, not under inert gases like nitrogen.[20]

Occupational Exposure and Control Measures

As of the latest review, there are no specific Permissible Exposure Limits (PELs) established by the U.S. Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for 2-Ethylhexyl methacrylate.[4] The primary routes of occupational exposure are inhalation of vapors and dermal contact.[9]

A hierarchical approach to exposure control is paramount for ensuring a safe laboratory environment.

Caption: Hierarchy of Controls for managing exposure to 2-EHMA.

Engineering Controls

-

Ventilation: All handling of 2-EHMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other containment systems should be considered.[14]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving 2-EHMA.[14] These should cover everything from receipt of the chemical to its final disposal.

-

Training: All personnel handling 2-EHMA must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[21]

-

Designated Areas: Clearly demarcate areas where 2-EHMA is handled and stored, with appropriate warning signs.[14]

-

Work Practices: Minimize the quantities of 2-EHMA used in experiments. Do not work alone when handling this chemical.[14]

Personal Protective Equipment (PPE)

The last line of defense, appropriate PPE, is non-negotiable when working with 2-EHMA.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.[20]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations at a safe level, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Experimental Protocols for Safe Handling and Storage

Safe Storage Protocol

-

Container: Store 2-EHMA in its original, tightly sealed container.[20]

-

Location: Keep in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]

-

Temperature: The storage temperature should not exceed 35°C.[20]

-

Atmosphere: Ensure the container has a headspace of at least 10% air to maintain the effectiveness of the MEHQ inhibitor. Do not store under an inert atmosphere. [20]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[8]

-

Inventory Management: Employ a "first-in, first-out" inventory system to avoid prolonged storage.[20]

Safe Handling Protocol in a Laboratory Setting

-

Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Gather all necessary equipment and PPE.

-

Dispensing:

-

During the Reaction:

-

Conduct all reactions within the fume hood.

-

Monitor the reaction temperature closely to prevent overheating.

-

-

Post-Procedure:

-

Decontaminate all glassware and equipment that has come into contact with 2-EHMA.

-

Properly dispose of all waste materials.

-

Decontamination and Waste Disposal Protocol

-

Glassware and Equipment Decontamination:

-

Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, inside the fume hood.[18]

-

Collect the rinse solvent as hazardous waste.

-

Wash the rinsed items with soap and water.

-

-

Waste Disposal:

-

Collect all 2-EHMA-contaminated waste, including gloves, paper towels, and excess monomer, in a designated, labeled, and sealed hazardous waste container.[18]

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

-

Emergency Procedures: A Step-by-Step Response

A clear and practiced emergency response plan is critical.

Caption: Emergency response workflow for incidents involving 2-EHMA.

Accidental Release (Spill)

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[18]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).[22]

-

Neutralize: Do not use water to clean up as it may not be effective and could spread the material.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[22]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Fire

-

Extinguishing Media: Use dry powder, water spray, carbon dioxide, or foam. Do not use a direct water jet, as it may spread the fire.[3]

-

Firefighting Procedures: Fight the fire from a maximum distance. Cool endangered containers with a water spray to prevent polymerization and potential rupture.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and then drink 200-300 ml of water. Seek immediate medical attention.[3]

Conclusion

2-Ethylhexyl methacrylate is a valuable tool in the arsenal of researchers and scientists. However, its utility is intrinsically linked to a culture of safety and a deep respect for its potential hazards. By understanding its toxicological profile, mitigating the risk of uncontrolled polymerization, implementing robust control measures, and being prepared for emergencies, professionals in the field can harness the benefits of this monomer while ensuring the well-being of themselves and their colleagues. This guide serves as a technical foundation for the safe and responsible use of 2-Ethylhexyl methacrylate in a scientific setting.

References

- 2-Ethylhexyl Methacrylate F (2-EHMA F) - Safety data sheet. (n.d.).

- 2-Ethylhexyl acrylate. (n.d.).

-

2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

2-Ethylhexyl methacrylate Chemical Substances Control Law Reference No. (n.d.). Retrieved from [Link]

-

The toxicokinetics and distribution of 2-hydroxyethyl methacrylate in mice. (2009). Biomaterials, 30(12), 2316-2320. Retrieved from [Link]

-

2-Ethylhexyl methacrylate | C12H22O2. (n.d.). PubChem. Retrieved from [Link]

-

Methyl Methacrylate - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

-

Toxicological Evaluation and Limit Values for 2-Ethylhexyl acryate, Propylene carbonate, Quaternary ammonium compounds, triglycidyl isocyanurate and tripropyleneglycol diacrylate. (n.d.). Miljøstyrelsen. Retrieved from [Link]

-

2-ETHYLHEXYL ACRYLATE CAS No. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester - Draft evaluation statement. (2023, September 25). Retrieved from [Link]

-

Eye Irritation. (n.d.). ECETOC. Retrieved from [Link]

-

2-ETHYLHEXYL METHACRYLATE. (n.d.). Ataman Kimya A.Ş. Retrieved from [Link]

-

Draize test. (n.d.). In Wikipedia. Retrieved from [Link]

- Process for the purification of acrylate and methacrylate esters. (n.d.). Google Patents.

-